4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one
Overview
Description
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.78 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine is 335.1036691 g/mol and the complexity rating of the compound is 393. The solubility of this chemical has been described as >50.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with the 1,2,4-oxadiazol moiety, including those incorporating morpholine groups, have been synthesized and characterized through various methods. For instance, a study involving the synthesis and characterization of a compound closely related to the query chemical demonstrated its potential in single crystal X-ray diffraction studies, confirming the structure and laying the groundwork for further biological activity assessments (Mamatha S.V et al., 2019). Another study focused on the physicochemical properties of a morpholine derivative, providing essential insights into its solubility and partition coefficients, which are crucial for understanding its interaction with biological systems (K. Heinecke & W. Thiel, 2001).
Biological Activities
Several studies have explored the antimicrobial, anti-inflammatory, and potential anticancer properties of compounds bearing the oxadiazole ring and morpholine functionalities. Research into novel 1,2,4-triazole derivatives, including those modified with morpholine, revealed promising antimicrobial activities, suggesting their utility in addressing microbial infections (H. Bektaş et al., 2010). Furthermore, a comprehensive 2D-QSAR study on newly synthesized 1,3,4-oxadiazoles from morpholine derivatives highlighted their potential anti-inflammatory and other pharmacological activities, underscoring the therapeutic potential of such compounds (M. Somashekhar & R. Kotnal, 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with dipeptidyl peptidase 4 .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-5-2-1-4-12(13)16-18-14(23-19-16)6-3-7-15(21)20-8-10-22-11-9-20/h1-2,4-5H,3,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJPBBOHMBUQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795439 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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